molecular formula C16H12FN3O2 B2942531 2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034369-75-8

2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide

Cat. No. B2942531
CAS RN: 2034369-75-8
M. Wt: 297.289
InChI Key: MLOSBXWJCPSLSF-UHFFFAOYSA-N
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Description

2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide, also known as FPBM, is a small molecule compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPBM is a benzamide derivative that has been shown to have promising anti-cancer and anti-inflammatory properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Fluorinated Pyrazoles Synthesis : A study by Surmont et al. (2011) discusses the synthesis of fluorinated pyrazoles, which are important in medicinal chemistry. The synthesis involves monofluorination of β-methylthio-β-enaminoketones, potentially relevant to the chemical structure of 2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide (Surmont et al., 2011).

  • Decarboxylative Fluorination : Yuan et al. (2017) report on the decarboxylative fluorination of heteroaromatic carboxylic acids, including furan and pyrazole derivatives. This method could be relevant for the modification of this compound (Yuan et al., 2017).

Biological and Medicinal Applications

  • Histone Deacetylase Inhibition : A compound structurally analogous to this compound, MS-27-275, has been studied by Saito et al. (1999) for its ability to inhibit histone deacetylase, showing significant antitumor activity in various human tumor cell lines (Saito et al., 1999).

  • Antiviral Activity : Hebishy et al. (2020) explored benzamide-based 5-aminopyrazoles for their antiviral activities, particularly against bird flu influenza (H5N1). This suggests potential antiviral applications for structurally related compounds like this compound (Hebishy et al., 2020).

  • Antimicrobial Activity : Carmellino et al. (1994) investigated fluoro and trifluoromethyl derivatives of benzamides for their antifungal and antibacterial properties. This suggests potential antimicrobial applications for compounds like this compound (Carmellino et al., 1994).

Imaging and Diagnostic Applications

  • Positron Emission Tomography : Tu et al. (2007) synthesized fluorine-containing benzamide analogs for imaging the sigma-2 receptor status of solid tumors using positron emission tomography, indicating potential diagnostic applications for similar fluorine-containing benzamides (Tu et al., 2007).

Other Applications

  • Synthesis of Heterocyclic Systems : Hashem et al. (2007) reported on converting furanones bearing a pyrazolyl group into various heterocyclic systems, indicating the versatility of furan-pyrazine structures in synthesizing new compounds (Hashem et al., 2007).

Future Directions

The future directions for research on “2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be explored .

properties

IUPAC Name

2-fluoro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c17-12-5-2-1-4-11(12)16(21)20-10-13-15(19-8-7-18-13)14-6-3-9-22-14/h1-9H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOSBXWJCPSLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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